molecular formula C11H13FNO4P B12759555 Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate CAS No. 125674-80-8

Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate

Cat. No.: B12759555
CAS No.: 125674-80-8
M. Wt: 273.20 g/mol
InChI Key: BFJMRQPHTVKBHB-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate is a chemical compound that belongs to the class of isoxazoline derivatives This compound is characterized by the presence of a fluorophenyl group, an isoxazoline ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime This oxime is then subjected to cyclization with a suitable reagent to form the isoxazoline ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate involves its interaction with specific molecular targets. The fluorophenyl group and the isoxazoline ring play crucial roles in binding to these targets, which may include enzymes or receptors. The phosphonate group can also participate in interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(4-chlorophenyl)-2-isoxazolin-5-ylphosphonate
  • Dimethyl 3-(4-bromophenyl)-2-isoxazolin-5-ylphosphonate
  • Dimethyl 3-(4-methylphenyl)-2-isoxazolin-5-ylphosphonate

Uniqueness

Dimethyl 3-(4-fluorophenyl)-2-isoxazolin-5-ylphosphonate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

125674-80-8

Molecular Formula

C11H13FNO4P

Molecular Weight

273.20 g/mol

IUPAC Name

5-dimethoxyphosphoryl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H13FNO4P/c1-15-18(14,16-2)11-7-10(13-17-11)8-3-5-9(12)6-4-8/h3-6,11H,7H2,1-2H3

InChI Key

BFJMRQPHTVKBHB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1CC(=NO1)C2=CC=C(C=C2)F)OC

Origin of Product

United States

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